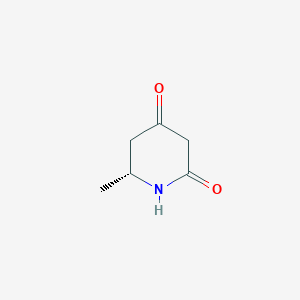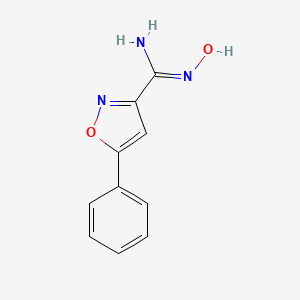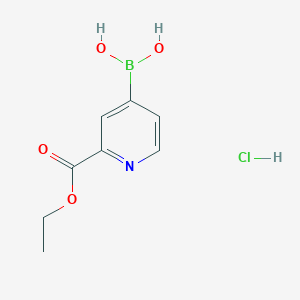
(R)-6-Methylpiperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Methylpiperidine-2,4-dione is a chiral compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methylpiperidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material such as 6-methyl-2,4-piperidinedione, which undergoes cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often require precise temperature control and pH adjustments to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of ®-6-Methylpiperidine-2,4-dione may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification processes such as crystallization or chromatography are typically used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: ®-6-Methylpiperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled pH and temperature.
Major Products: The products formed from these reactions can vary widely, ranging from simple derivatives to more complex molecules with potential pharmacological activity.
Scientific Research Applications
®-6-Methylpiperidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-6-Methylpiperidine-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Methylpiperidine-2,4-dione: The non-chiral counterpart.
Piperidine-2,4-dione: Lacks the methyl group, offering different reactivity and properties.
N-Methylpiperidine-2,4-dione: Another derivative with distinct chemical behavior.
Uniqueness: ®-6-Methylpiperidine-2,4-dione stands out due to its chiral nature, which can impart specific stereochemical properties that are crucial in certain applications, particularly in pharmaceuticals where chirality can significantly influence drug efficacy and safety.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(6R)-6-methylpiperidine-2,4-dione |
InChI |
InChI=1S/C6H9NO2/c1-4-2-5(8)3-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m1/s1 |
InChI Key |
ANAIVIDMOFUACM-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)CC(=O)N1 |
Canonical SMILES |
CC1CC(=O)CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)


![N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12958356.png)


![8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
